molecular formula C7H5Cl2NO3 B1320957 3,4-Dichloro-5-nitroanisole CAS No. 1804897-05-9

3,4-Dichloro-5-nitroanisole

Cat. No.: B1320957
CAS No.: 1804897-05-9
M. Wt: 222.02 g/mol
InChI Key: KTPPCTQPGJFQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-5-nitroanisole is an organic compound with the molecular formula C7H5Cl2NO3 It is characterized by the presence of two chlorine atoms, a nitro group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-nitroanisole typically involves the nitration of 3,4-dichloroanisole. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction conditions must be carefully controlled to ensure the selective nitration of the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The production process also includes steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-nitroanisole undergoes various chemical reactions, including:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of chlorine atoms with other substituents.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Various nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: Formation of 3,4-dichloro-5-aminoanisole.

    Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.

Scientific Research Applications

3,4-Dichloro-5-nitroanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-nitroanisole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atoms and methoxy group can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloroanisole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3,5-Dichloroanisole: Has a different substitution pattern, affecting its chemical properties and reactivity.

    4-Nitroanisole: Contains a nitro group but lacks the chlorine atoms, leading to different reactivity and applications.

Uniqueness

3,4-Dichloro-5-nitroanisole is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both chlorine atoms and a nitro group makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Properties

IUPAC Name

1,2-dichloro-5-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPPCTQPGJFQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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